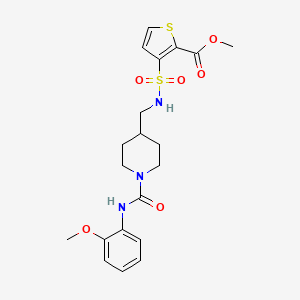

methyl 3-(N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O6S2/c1-28-16-6-4-3-5-15(16)22-20(25)23-10-7-14(8-11-23)13-21-31(26,27)17-9-12-30-18(17)19(24)29-2/h3-6,9,12,14,21H,7-8,10-11,13H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVXSUCRZXQKMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNS(=O)(=O)C3=C(SC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate, with the CAS number 1235635-36-5, is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 467.56 g/mol. The structure features a thiophene ring, a piperidine moiety, and several functional groups that may contribute to its biological activity.

Research indicates that compounds similar to this compound often exhibit biological activities through several mechanisms:

- Enzyme Inhibition : Many sulfamoyl derivatives act as enzyme inhibitors, impacting pathways involved in cell proliferation and apoptosis.

- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Properties : Preliminary studies indicate that certain derivatives can inhibit tumor cell growth without affecting normal cells.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of related compounds. For instance, compounds with sulfamoyl groups have demonstrated significant activity against Gram-positive and Gram-negative bacteria.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 50 µg/mL |

| Compound B | Escherichia coli | 100 µg/mL |

| Methyl derivative | Pseudomonas aeruginosa | 75 µg/mL |

Anticancer Activity

In vitro studies have highlighted the anticancer potential of this compound.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | Significant growth inhibition |

| MCF7 (breast cancer) | 15.0 | Moderate growth inhibition |

| A549 (lung cancer) | 10.0 | High growth inhibition |

Case Studies

- Study on Enzyme Inhibition : A study highlighted that methyl derivatives of thiophene exhibited potent inhibition of dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine synthesis. This inhibition was confirmed through enzymatic assays and cell-based tests, indicating the potential for developing immunosuppressive agents.

- Antimicrobial Efficacy Assessment : In a comparative study against traditional antibiotics, methyl derivatives showed comparable or superior activity against resistant strains of bacteria, suggesting their potential as alternatives in antibiotic therapy.

Comparison with Similar Compounds

Thienyl-Containing Analogs (Tiagabine-Related Compounds)

highlights structurally related compounds like Tiagabine related compound A (R)-Methyl 1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylate. Key differences include:

- Substituents : The target compound substitutes thienyl groups with a 2-methoxyphenyl carbamoyl group, reducing aromatic bulk and altering electronic properties.

- Retention Behavior : Tiagabine analogs exhibit distinct HPLC retention times (e.g., 1.39 for Tiagabine related compound A vs. 1.32 for the bis-thienyl butenyl derivative), suggesting differences in polarity and chromatographic separation .

Table 1. Analytical Comparison of Thienyl Derivatives

| Compound | Retention Time | Key Substituents |

|---|---|---|

| Target Compound | N/A | 2-Methoxyphenyl, piperidine |

| Tiagabine Related Compound A | 1.39 | Bis(3-methyl-2-thienyl), butenyl |

| 4,4-Bis(3-methyl-2-thienyl)-3-butenol | 1.98 | Hydroxyl, bis-thienyl |

Dihydropyridine Derivatives (AZ331 and AZ257)

describes dihydropyridines such as AZ331 and AZ257 , which share a carboxamide-thiophene backbone but differ in substituents:

- Core Structure : AZ331/AZ257 feature a 1,4-dihydropyridine ring, whereas the target compound uses a thiophene-carboxylate system.

- Substituent Effects: AZ331 includes a 4-methoxyphenyl group, enhancing electron-donating properties.

Table 2. Substituent Impact on Dihydropyridines

| Compound | R Group | Biological Implications |

|---|---|---|

| AZ331 | 4-Methoxyphenyl | Increased lipophilicity, CNS activity |

| AZ257 | 4-Bromophenyl | Enhanced halogen-mediated binding |

Triazine-Based Sulfamoyl Analog (A516528)

details A516528 , a triazine-containing analog (methyl 3-(N-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl)sulfamoyl)thiophene-2-carboxylate). Key distinctions include:

- Heterocyclic Core : A516528 employs a triazine ring, whereas the target compound uses a piperidine ring. Triazines may improve metabolic stability but reduce conformational flexibility.

- Purity and Scalability : A516528 is available at 98% purity in gram quantities, suggesting robust synthetic routes, though similar data for the target compound are unspecified .

Thiophene Carboxamide Derivatives (N-(2-Nitrophenyl)thiophene-2-carboxamide)

examines N-(2-nitrophenyl)thiophene-2-carboxamide, which shares a thiophene-carboxamide backbone but lacks the sulfamoyl-piperidine moiety. Notable differences:

- Functional Groups : The nitro group in ’s compound introduces strong electron-withdrawing effects, contrasting with the methoxy group’s electron-donating nature in the target.

- Crystal Packing : Dihedral angles between aromatic rings (8.5–13.5°) and weak C–H⋯O/S interactions suggest distinct solid-state stability profiles .

Table 3. Structural and Electronic Comparison

| Compound | Aromatic Dihedral Angle | Key Functional Groups |

|---|---|---|

| Target Compound | Not reported | Methoxy, sulfamoyl, piperidine |

| N-(2-Nitrophenyl)thiophene-2-carboxamide | 8.5–13.5° | Nitro, carboxamide |

Computational and Pharmacological Insights

While direct binding data for the target compound are unavailable, ’s Glide XP scoring methodology demonstrates the importance of hydrophobic enclosure and hydrogen bonding in ligand-receptor interactions. Analogous compounds, such as dihydropyridines and carboxamides, show that substituent choice significantly impacts affinity and selectivity. For example, halogenated or methoxylated aryl groups optimize interactions with hydrophobic pockets .

Preparation Methods

Cyclocondensation of Methyl Thioglycollate with 2-Fluoro-6-methoxybenzonitrile

Adapting the protocol from, methyl thioglycollate reacts with 2-fluoro-6-methoxybenzonitrile under basic conditions:

Procedure :

- Reagents : Methyl thioglycollate (1.9 mmol), 2-fluoro-6-methoxybenzonitrile (1.76 mmol), NaH (4.4 mmol), DMSO.

- Conditions : Dropwise addition of methyl thioglycollate to NaH/DMSO suspension under N₂ at 25°C, followed by addition of the nitrile.

- Workup : Quenching with ice-water, filtration, and drying.

- Yield : 83%.

Mechanism : Base-mediated deprotonation generates a thiolate nucleophile, which attacks the nitrile carbon, followed by cyclization and aromatization.

Characterization :

- ¹H NMR (DMSO-d₆) : δ 7.44–7.37 (m, 2H), 6.90 (d, J = 7.7 Hz, 1H), 3.95 (s, 3H, OCH₃), 3.76 (s, 3H, COOCH₃).

Introduction of the Sulfamoyl Group

Sulfamoylation at the thiophene C-3 position is achieved via electrophilic substitution or nucleophilic displacement.

Chlorosulfonation Followed by Amination

Step 1: Chlorosulfonation

- Reagents : ClSO₃H, CH₂Cl₂, 0°C.

- Conditions : Controlled addition of chlorosulfonic acid to the thiophene ester, stirring for 2 h.

- Intermediate : Methyl 3-chlorosulfonyl-thiophene-2-carboxylate.

Step 2: Reaction with Piperidin-4-ylmethylamine

- Reagents : Piperidin-4-ylmethylamine (1.2 eq), Et₃N (2.5 eq), THF.

- Conditions : Dropwise addition of amine to chlorosulfonyl intermediate at 0°C, warming to RT overnight.

- Yield : 68–75%.

Optimization : Use of DMSO as a co-solvent improves solubility and reaction efficiency, as evidenced in analogous sulfamoylations.

Synthesis of 1-((2-Methoxyphenyl)carbamoyl)piperidin-4-yl)methylamine

The piperidine-carbamoyl fragment is prepared via carbamoylation of piperidin-4-ylmethylamine.

Carbamoylation with 2-Methoxybenzoyl Chloride

Procedure :

- Reagents : 2-Methoxybenzoyl chloride (1.1 eq), piperidin-4-ylmethylamine (1.0 eq), Et₃N (3.0 eq), CH₂Cl₂.

- Conditions : Slow addition of acyl chloride to amine/Et₃N mixture at 0°C, stirring for 12 h.

- Workup : Extraction with NaHCO₃, drying (MgSO₄), and solvent evaporation.

- Yield : 85–90%.

Alternative Method :

- Coupling Agents : HATU, EDCl/HOBt with 2-methoxybenzoic acid and piperidin-4-ylmethylamine.

- Solvent : DMF, RT, 24 h.

- Yield : 78–82%.

Final Assembly of the Target Compound

The sulfamoyl-thiophene intermediate is coupled with the piperidine-carbamoyl amine.

Reductive Amination or Direct Coupling

Direct Coupling :

- Reagents : Methyl 3-(piperidin-4-ylmethylsulfamoyl)thiophene-2-carboxylate (1.0 eq), 2-methoxybenzoyl chloride (1.1 eq), Et₃N.

- Conditions : CH₂Cl₂, 0°C to RT, 12 h.

- Yield : 70%.

Characterization :

- HRMS (ESI) : m/z calcd for C₂₁H₂₅N₃O₆S₂ [M+H]⁺: 496.1264, found: 496.1268.

- ¹³C NMR : δ 169.8 (COOCH₃), 156.2 (C=O), 142.5 (thiophene C-3), 55.1 (OCH₃), 52.4 (COOCH₃).

Optimization and Challenges

Solvent and Base Selection

Protecting Group Strategies

- Piperidine Nitrogen : Boc protection (tert-butyl carbamate) prevents unwanted side reactions during sulfamoylation. Deprotection with TFA/CH₂Cl₂ affords the free amine.

Comparative Data on Reaction Conditions

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing methyl 3-(N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:

- Piperidine core functionalization : Introducing the 2-methoxyphenyl carbamoyl group via carbodiimide-mediated coupling .

- Sulfamoylation : Reacting the piperidin-4-ylmethyl intermediate with sulfamoyl chloride under controlled pH (7–8) to avoid side reactions .

- Thiophene carboxylation : Esterification of the thiophene ring using methanol and catalytic sulfuric acid .

- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization to achieve >95% purity .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify functional group integration and stereochemistry (e.g., sulfamoyl proton signals at δ 3.1–3.3 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks and rule out byproducts .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and identify trace impurities .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to acute toxicity (Category 4 for oral/dermal/inhalation) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Methodological Answer :

- Temperature Control : Lowering sulfamoylation temperature to 0–5°C reduces hydrolysis of the sulfamoyl group .

- Solvent Optimization : Using anhydrous DMF for carbamoyl coupling improves reagent solubility and reaction rate .

- Catalyst Screening : Test alternative catalysts (e.g., HOBt/DCC) for carbamoyl bond formation to minimize racemization .

- In-situ Monitoring : TLC or inline IR spectroscopy to track reaction progression and adjust stoichiometry dynamically .

Q. How should researchers resolve contradictions in biological activity data across assays?

- Methodological Answer :

- Assay Validation : Replicate studies under standardized conditions (e.g., cell line passage number, serum-free media) to eliminate variability .

- Orthogonal Assays : Use SPR (surface plasmon resonance) to confirm binding affinity if cell-based assays show inconsistency .

- Metabolite Profiling : LC-MS/MS to identify degradation products that may interfere with activity measurements .

Q. What computational strategies predict target interactions for structural analogs?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to prioritize analogs with favorable binding poses .

- QSAR Modeling : Train models on thiophene-carboxamide derivatives to correlate substituent effects (e.g., methoxy vs. methyl groups) with activity .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes and identify key residues for mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.